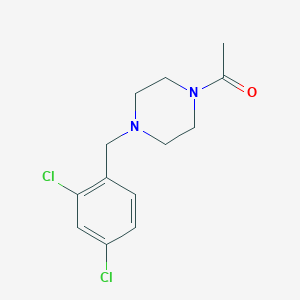
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU6668, is a small molecule inhibitor of receptor tyrosine kinases (RTKs). It was first synthesized in 2000 by researchers at Sugen Inc. and has since been studied for its potential therapeutic applications in cancer treatment.
作用機序
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of RTKs, which are proteins that play a critical role in cell signaling pathways. By blocking the activity of these proteins, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is able to disrupt the signaling pathways that are necessary for cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of platelet-derived growth factor receptor (PDGFR), which is involved in the development of fibrosis, a condition characterized by the buildup of scar tissue. 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which is involved in the development of various vascular diseases.
実験室実験の利点と制限
One of the advantages of using 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for RTKs, which allows for targeted inhibition of specific signaling pathways. However, one limitation is its potential for off-target effects, which can lead to unintended consequences.
将来の方向性
There are several potential future directions for research on 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of combination therapies that incorporate 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione with other anti-cancer drugs to enhance its efficacy. Additionally, there is interest in exploring the potential applications of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in other disease areas, such as fibrosis and vascular diseases. Finally, further research is needed to better understand the mechanisms of action of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione and to identify potential biomarkers that can be used to predict patient response to treatment.
合成法
The synthesis of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process starting with the reaction of 3-chloro-2-methylphenylamine and phthalic anhydride to form 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione. The compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
特性
IUPAC Name |
2-(3-chloro-2-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPXPYBFWKCJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968514 |
Source


|
| Record name | 2-(3-Chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
5375-50-8 |
Source


|
| Record name | 2-(3-Chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5812165.png)


![methyl [3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B5812189.png)
![methyl 4-chloro-3-[(phenylacetyl)amino]benzoate](/img/structure/B5812196.png)

![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)

![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)

